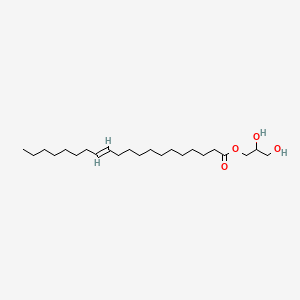

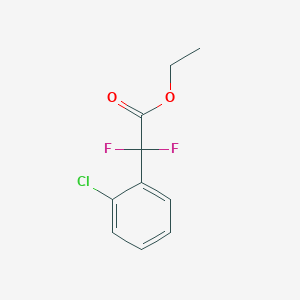

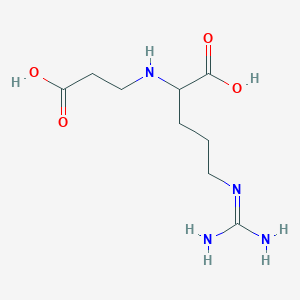

![molecular formula C13H12N3NaO6S B12320478 Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)

Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cefacetrile sodium is a broad-spectrum first-generation cephalosporin antibiotic. It is effective against both gram-positive and gram-negative bacterial infections. This compound is a derivative of 7-aminocephalosporanic acid and is known for its bacteriostatic properties, meaning it inhibits the growth and reproduction of bacteria .

Preparation Methods

Cefacetrile sodium is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction forms the cyanoacetamido derivative, which is then converted to the sodium salt form. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Cefacetrile sodium undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions are less common for cephalosporins like cefacetrile sodium due to their stable beta-lactam ring structure.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acyl side chain.

Hydrolysis: Cefacetrile sodium is susceptible to hydrolysis, especially in the presence of beta-lactamase enzymes produced by resistant bacteria.

Common reagents used in these reactions include water, acids, bases, and beta-lactamase enzymes. The major products formed from these reactions are typically inactive metabolites that are excreted from the body .

Scientific Research Applications

Cefacetrile sodium has a wide range of scientific research applications:

Mechanism of Action

Cefacetrile sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . The primary molecular targets are PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking, which is essential for bacterial cell wall integrity .

Comparison with Similar Compounds

Cefacetrile sodium is part of the first-generation cephalosporins, which include other compounds such as cephalothin, cephaloridine, and cephapirin. Compared to these similar compounds, cefacetrile sodium has a broader spectrum of activity against gram-negative bacteria and is more stable against certain beta-lactamases . Its unique cyanoacetamido side chain differentiates it from other first-generation cephalosporins, providing it with distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCRUTWHNMMJEK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N3NaO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

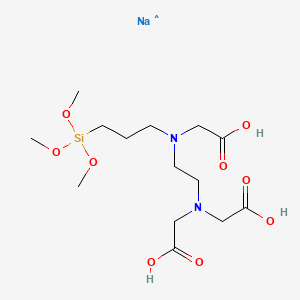

![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)

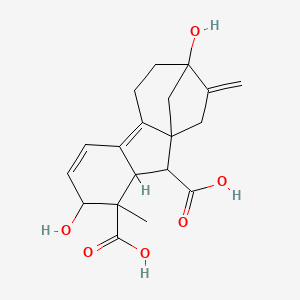

![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)

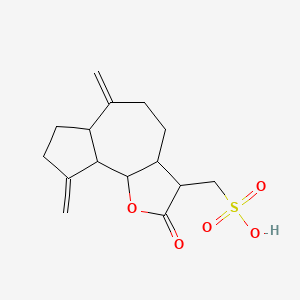

![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)

![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)

![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)